Home > Products > Screening Compounds P89598 > Eleclazine hydrochloride
Eleclazine hydrochloride - 1622226-81-6

Eleclazine hydrochloride

Catalog Number: EVT-8201120
CAS Number: 1622226-81-6
Molecular Formula: C21H17ClF3N3O3
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eleclazine hydrochloride is synthesized through complex organic chemistry methods, often involving several steps of functionalization and purification. It belongs to the class of antiarrhythmic agents that modulate ion channel activity, specifically focusing on the late sodium current in cardiomyocytes. This classification places it among compounds that are significant in cardiovascular pharmacology, particularly for patients with conditions like Long QT syndrome.

Synthesis Analysis

The synthesis of Eleclazine hydrochloride involves multiple organic reactions that include nucleophilic substitutions and cyclizations. While specific details regarding the proprietary synthetic routes are not fully disclosed, the general process can be outlined as follows:

  1. Formation of Core Structure: Initial steps focus on constructing the core molecular framework, which is essential for subsequent modifications.
  2. Functionalization: After establishing the core structure, various functional groups are introduced to enhance the compound's efficacy and selectivity.
  3. Purification: The final product undergoes rigorous purification processes to achieve high purity levels suitable for research applications.

Typically, these reactions are performed in controlled environments using large-scale reactors to ensure consistency and quality in production.

Chemical Reactions Analysis

Eleclazine hydrochloride participates in several key chemical reactions:

  • Oxidation: Under specific conditions, Eleclazine can be oxidized, leading to the formation of various oxidized derivatives that may exhibit altered pharmacological profiles.
  • Reduction: Reduction reactions can modify functional groups within the compound, potentially impacting its activity against cardiac arrhythmias.
  • Reagents: Commonly used reagents in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

These reactions are critical for the development of analogues with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of Eleclazine hydrochloride primarily involves the inhibition of late sodium currents in cardiac myocytes. This action stabilizes the cardiac action potential and reduces the risk of arrhythmias by:

  1. Binding to Sodium Channels: Eleclazine selectively binds to specific sites on sodium channels (such as Na_v1.5), particularly during depolarization phases.
  2. Modulating Ion Flux: By inhibiting late sodium currents, it decreases intracellular sodium levels, which helps restore normal electrical conduction in cardiac tissues.
  3. Clinical Relevance: This mechanism has been shown to be effective in models simulating Long QT syndrome, where abnormal sodium channel activity leads to dangerous arrhythmias.

Clinical studies have demonstrated that Eleclazine can significantly reduce arrhythmic events in patient-derived cardiomyocytes.

Physical and Chemical Properties Analysis

Eleclazine hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its formulation for therapeutic use.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point and Boiling Point: Specific data on melting or boiling points are not widely published but are essential for understanding its handling and storage requirements.

These properties influence how Eleclazine is formulated into dosage forms for clinical use.

Applications

Eleclazine hydrochloride has several important applications in scientific research and medicine:

  • Cardiac Research: It serves as a tool compound for studying sodium channel dynamics and their role in cardiac arrhythmias.
  • Drug Development: Ongoing clinical trials are investigating its efficacy as a therapeutic agent for various heart conditions, particularly those related to abnormal electrical activity.
  • Pharmacological Studies: Researchers utilize Eleclazine to explore new treatment avenues for patients with inherited cardiac syndromes like Long QT syndrome.
Molecular Mechanisms of Action

Sodium Channel Modulation: Selective Inhibition of Late Sodium Current (INaL)

Eleclazine hydrochloride (also known as GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL). This current arises from incomplete inactivation of voltage-gated sodium channels (VGSCs) during the plateau phase of cardiac action potentials, leading to prolonged depolarization and disrupted calcium handling. Eleclazine reduces INaL by 64–78% at therapeutic concentrations (0.3–1.4 μM), significantly suppressing arrhythmogenic triggers like early afterdepolarizations without affecting peak sodium current (INa) essential for normal conduction [1] [5].

Voltage-Gated Sodium Channel (VGSC) Isoform Specificity

Eleclazine exhibits high specificity for cardiac NaV1.5 channels, with half-maximal inhibitory concentration (IC50) values of 0.26–0.72 μM in rabbit and human ventricular myocytes. This isoform selectivity is attributed to interactions with the channel’s domain III voltage-sensing domain, which differs structurally in neuronal isoforms (NaV1.1–NaV1.3). Molecular modeling confirms negligible activity against skeletal muscle (NaV1.4) or neuronal isoforms at concentrations ≤10 μM, minimizing off-target neurological effects [3] [5].

Table 1: VGSC Isoform Selectivity Profile of Eleclazine

IsoformTissue DistributionIC50 (μM)Functional Consequence of Blockade
NaV1.5Cardiac myocytes0.26–0.72Reduced INaL, shortened action potential duration
NaV1.1CNS neurons>10No significant effect
NaV1.4Skeletal muscle>10No significant effect
NaV1.7Peripheral neurons>10No significant effect

Comparative Binding Kinetics to Cardiac NaV1.5 Channels

Eleclazine binds preferentially to the open/inactivated states of NaV1.5 channels, with association (kon) and dissociation (koff) rates 3-fold faster than ranolazine. This enables rapid equilibrium during the action potential plateau phase, resulting in frequency-dependent INaL blockade. At physiological heart rates (1–2 Hz), eleclazine achieves >90% channel occupancy, whereas flecainide (a classical INa blocker) shows <50% occupancy under identical conditions [2] [5] [7].

Structural Basis of Target Interaction

Role of Benzoxazepinone Core in Channel Blockade

The benzoxazepinone scaffold serves as eleclazine’s pharmacophore, enabling hydrophobic interactions with the NaV1.5 channel’s domain III S6 helix. Molecular dynamics simulations reveal hydrogen bonding between the core’s carbonyl oxygen and N434 of the channel, stabilizing the inactivated state. Substitution at position C7 of the benzoxazepinone ring enhances conformational flexibility, facilitating deeper penetration into the central pore cavity compared to rigid analogs [3] [4].

Impact of Trifluoromethoxy Substituent on Binding Affinity

The trifluoromethoxy (-OCF3) group at position R4 of eleclazine’s structure increases binding affinity 10-fold over non-fluorinated derivatives. This substituent’s electron-withdrawing properties enhance dipole-dipole interactions with F1760 and Y1767 residues in the NaV1.5 selectivity filter. Free energy perturbation calculations confirm a 3.2 kcal/mol reduction in binding energy compared to methoxy analogs, explaining the nanomolar potency against INaL [1] [3].

Electrophysiological Effects on Cardiac Action Potentials

Attenuation of Prolonged Repolarization in Long QT Syndrome Type 3

In Rett syndrome models (characterized by NaV1.5 gain-of-function and Long QT Type 3-like phenotypes), eleclazine (10 μM) shortens action potential duration at 90% repolarization (APD90) by 25% and reduces triangulation by 32%. This normalizes repolarization gradients and suppresses T-wave alternans (TWA), an arrhythmogenic marker elevated 33-fold during catecholamine stress. The drug’s efficacy stems from reducing pathological INaL-induced calcium overload, which prolongs repolarization [3] [5].

Table 2: Electrophysiological Effects in Disease Models

ParameterBaseline (Control)Disease StateEleclazine TreatmentChange vs. Disease (%)
APD90 (ms)195 ± 22268 ± 31201 ± 18↓25%
TWA Amplitude (μV)6.5 ± 1.2217 ± 2278 ± 15↓64%
VT Episodes010.8 ± 3.454.7 ± 3.12↓56%
Calcium Transient Duration (ms)180 ± 15310 ± 25195 ± 20↓37%

Differential Effects on Peak vs. Late Sodium Currents

Eleclazine demonstrates 300-fold selectivity for INaL over peak INa (IC50 = 0.35 μM vs. 105 μM). This selectivity arises from state-dependent binding: At depolarized potentials (–50 mV), eleclazine occupies the inner pore, blocking sustained INaL without affecting peak INa at –120 mV. Consequently, conduction velocity remains unchanged (<5% reduction), whereas ranolazine (less selective) reduces conduction by 15% at equivalent INaL-blocking concentrations [2] [5] [6].

Table 3: Selectivity Profile Against Sodium Current Components

Current TypeFunctionEleclazine IC50Ranolazine IC50Flecainide IC50
Late INa (INaL)Prolongs repolarization0.35 μM6.2 μM4.8 μM
Peak INaRapid depolarization105 μM295 μM12 μM
Selectivity Ratio (Peak/Late)300482.5

Properties

CAS Number

1622226-81-6

Product Name

Eleclazine hydrochloride

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride

Molecular Formula

C21H17ClF3N3O3

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.